molecular formula C15H22N2O3S2 B4764687 3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE

3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE

Cat. No.: B4764687
M. Wt: 342.5 g/mol
InChI Key: URIQQIWYVQOQPV-UHFFFAOYSA-N
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Description

3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE is a complex organic compound that features both piperidine and thiophene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE typically involves multi-step organic reactions. One common method includes:

    Formation of Piperidine-1-Carbonyl Intermediate: This step involves the reaction of piperidine with a carbonylating agent under controlled conditions.

    Sulfonylation of Thiophene: Thiophene is sulfonylated using a sulfonyl chloride in the presence of a base.

    Coupling Reaction: The piperidine-1-carbonyl intermediate is then coupled with the sulfonylated thiophene under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: Both the piperidine and thiophene rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Material Science: Its unique structure allows it to participate in various chemical interactions, contributing to the properties of the materials it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

    3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-CARBONYL)PIPERIDINE: Similar structure but with a carbonyl group instead of a sulfonyl group.

    3-(PIPERIDINE-1-CARBONYL)-1-(FURAN-2-SULFONYL)PIPERIDINE: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE is unique due to the presence of both piperidine and thiophene rings, along with the sulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

piperidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c18-15(16-8-2-1-3-9-16)13-6-4-10-17(12-13)22(19,20)14-7-5-11-21-14/h5,7,11,13H,1-4,6,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIQQIWYVQOQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(PIPERIDINE-1-CARBONYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE

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